GSK466317A

GRK2 kinase inhibition heart failure

Researchers studying GPCR signaling often lack tools to probe GRK2-PKA cross-talk. GSK466317A solves this with its unique dual inhibition profile, confirmed by DSF and enzymatic assays. - Inhibits GRK2 (IC50=31.6 μM) and PKA (IC50=12.6 μM) at relevant concentrations, enabling cardiomyocyte β-AR desensitization vs. cAMP signaling studies. - Serves as a moderate-stabilization DSF reference (ΔTm=2.9°C for GRK2) to benchmark new ligands. - 126-fold potency gap vs. GSK180736A provides a critical SAR comparator for indazole hinge-binder optimization. - GRK5 inhibition (IC50=39.8 μM) with minimal GRK1 activity supports cardiac hypertrophy and cancer model research.

Molecular Formula C21H16ClF3N4O2
Molecular Weight 448.8 g/mol
CAS No. 864082-48-4
Cat. No. B1672388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK466317A
CAS864082-48-4
SynonymsGSK466317A;  GSK-466317A;  GSK 466317A.
Molecular FormulaC21H16ClF3N4O2
Molecular Weight448.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4
InChIInChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31)
InChIKeyOYNBTBJATZVIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK466317A (CAS 864082-48-4) Procurement Guide: A Moderate-Affinity Indazole GRK2 Inhibitor with Defined Cross-Reactivity Profile


GSK466317A (CAS 864082-48-4, C21H16ClF3N4O2, MW 448.83) is a small-molecule kinase inhibitor belonging to the indazole/dihydropyrimidine-containing class of G protein-coupled receptor kinase (GRK) inhibitors [1]. It was identified through differential scanning fluorimetry (DSF) screening of a kinase inhibitor library and characterized in enzymatic assays for its potency against GRK1, GRK2, GRK5, and protein kinase A (PKA) [1]. GSK466317A exhibits a unique selectivity fingerprint among GRK2-targeting indazoles, with notable PKA cross-inhibition (IC50 = 12.59 μM) that distinguishes it from more potent and selective analogs [1].

Why In-Class GRK2 Inhibitors Cannot Be Interchanged: The Case for GSK466317A's Distinct Selectivity Fingerprint


GRK2-selective inhibitors of the indazole class exhibit wide variation in both potency and off-target kinase engagement, making generic substitution scientifically unsound [1]. GSK466317A demonstrates only moderate GRK2 inhibition (IC50 ≈ 31.6 μM) and significantly greater potency for PKA (IC50 ≈ 12.6 μM), in contrast to closely related analogs like GSK180736A, which is a potent GRK2 inhibitor (IC50 ≈ 0.25 μM) with minimal PKA activity (>500 μM) [1]. This divergence in target engagement profiles renders GSK466317A unsuitable for experiments requiring clean GRK2 inhibition but uniquely valuable when concomitant PKA modulation is desired or must be controlled for. The following evidence quantifies the specific points of differentiation that determine appropriate use cases.

Quantitative Differentiation Evidence for GSK466317A (864082-48-4) Versus Closest Analogs


GRK2 Inhibitory Potency: GSK466317A vs. Paroxetine (Benchmark GRK2 Inhibitor)

GSK466317A exhibits a 4‑fold improvement in GRK2 inhibition over the benchmark GRK2 inhibitor paroxetine in the same enzymatic assay [1].

GRK2 kinase inhibition heart failure

GRK2 Potency Relative to High-Affinity Indazole GSK180736A

GSK466317A is approximately 126‑fold less potent against GRK2 than the representative high‑affinity indazole GSK180736A in identical enzymatic assays [1].

GRK2 indazole class potency ranking

PKA Cross‑Inhibition: GSK466317A vs. GSK180736A

Unlike the highly GRK2‑selective GSK180736A, GSK466317A exhibits significant inhibition of PKA, with an IC50 more than 40‑fold lower than that of GSK180736A in the same assay system [1].

PKA off‑target activity selectivity

GRK5 Inhibition Relative to Paroxetine

GSK466317A demonstrates a minimum 12.5‑fold greater inhibition of GRK5 than paroxetine, which shows negligible activity against GRK5 in the same assay [1].

GRK5 selectivity off‑target

Thermal Stabilization of GRK2 by GSK466317A vs. GSK180736A

In differential scanning fluorimetry (DSF) assays, GSK466317A increases the melting temperature (Tm) of GRK2 by 2.9°C, representing a 1.8‑fold smaller stabilization effect compared with GSK180736A, which induces a 5.3°C ΔTm [1].

DSF thermal shift target engagement

High‑Value Application Scenarios for GSK466317A (CAS 864082-48-4) Based on Quantitative Differentiation Evidence


Dual GRK2/PKA Inhibition Studies in Cardiac Myocyte Signaling

GSK466317A inhibits both GRK2 (IC50 = 31.6 μM) and PKA (IC50 = 12.6 μM) at pharmacologically relevant concentrations [1]. This dual activity enables investigation of cross‑talk between β‑adrenergic receptor desensitization (GRK2‑mediated) and cAMP‑dependent signaling (PKA‑mediated) in cardiomyocytes, whereas selective analogs like GSK180736A would leave PKA activity intact [1].

Reference Compound for GRK2 Thermal Stability Assays Requiring Moderate ΔTm

With a DSF‑measured ΔTm of 2.9°C for GRK2, GSK466317A serves as a moderate‑stabilization reference standard for thermal shift screening campaigns [1]. It allows researchers to benchmark new GRK2 ligands against a known compound with intermediate binding affinity, complementing high‑ΔTm controls like GSK180736A (ΔTm = 5.3°C) [1].

Structure‑Activity Relationship (SAR) Studies of Indazole‑Based GRK2 Inhibitors

The 126‑fold potency gap between GSK466317A and GSK180736A against GRK2 provides a critical data point for SAR analysis [1]. Researchers optimizing indazole‑hinge binders can use GSK466317A as a lower‑affinity comparator to map structural determinants that govern potency, particularly the impact of substituents on the dihydropyrimidine core [1].

Investigating GRK5‑Dependent Signaling with Reduced GRK1 Cross‑Reactivity

GSK466317A inhibits GRK5 (IC50 = 39.8 μM) while exhibiting minimal GRK1 inhibition (IC50 ≈ 1000 μM) [1]. This selectivity profile supports studies examining GRK5 function in cardiac hypertrophy or cancer models without the confounding effect of GRK1 inhibition observed with other pyrrolopyrimidine‑class compounds [1].

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